molecular formula C46H65N3O13 B14668662 Rifamycin B diethylpropylhydrazide CAS No. 38123-23-8

Rifamycin B diethylpropylhydrazide

Cat. No.: B14668662
CAS No.: 38123-23-8
M. Wt: 868.0 g/mol
InChI Key: OPFFQPAPHBUEBG-YNMBUWOKSA-N
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Description

Rifamycin B diethylpropylhydrazide is a derivative of rifamycin B, which belongs to the rifamycin class of antibiotics. These antibiotics are known for their potent activity against a wide range of bacterial infections, particularly those caused by mycobacteria. This compound is synthesized to enhance the pharmacological properties of rifamycin B, making it more effective in treating bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifamycin B diethylpropylhydrazide is synthesized through a series of chemical reactions starting from rifamycin B. The process involves the introduction of a diethylpropylhydrazide group to the rifamycin B molecule. This modification is typically achieved through hydrazone formation, where rifamycin B is reacted with diethylpropylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Amycolatopsis mediterranei, a bacterium known for producing rifamycin B. The fermentation process is optimized to maximize the yield of rifamycin B, which is then chemically modified to produce this compound. The production process includes steps such as fermentation, extraction, purification, and chemical modification .

Chemical Reactions Analysis

Types of Reactions

Rifamycin B diethylpropylhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, each with unique pharmacological properties. These derivatives are studied for their potential use in treating different bacterial infections .

Scientific Research Applications

Rifamycin B diethylpropylhydrazide has a wide range of scientific research applications, including:

Mechanism of Action

Rifamycin B diethylpropylhydrazide exerts its antibacterial effects by inhibiting bacterial RNA polymerase, an enzyme essential for bacterial RNA synthesis. By binding to the DNA-dependent RNA polymerase, the compound prevents the transcription of bacterial DNA into RNA, thereby inhibiting bacterial growth and replication. This mechanism is similar to that of other rifamycin antibiotics, but the diethylpropylhydrazide modification enhances its binding affinity and efficacy .

Comparison with Similar Compounds

Rifamycin B diethylpropylhydrazide is compared with other rifamycin derivatives, such as rifampicin, rifabutin, and rifapentine. While all these compounds share a similar mechanism of action, this compound is unique due to its enhanced pharmacological properties, including improved binding affinity and efficacy against drug-resistant bacterial strains. Similar compounds include:

Properties

CAS No.

38123-23-8

Molecular Formula

C46H65N3O13

Molecular Weight

868.0 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-[diethylamino(propyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C46H65N3O13/c1-13-20-49(48(14-2)15-3)34(51)23-59-33-22-31-41(55)36-35(33)37-43(29(9)40(36)54)62-46(11,44(37)56)60-21-19-32(58-12)26(6)42(61-30(10)50)28(8)39(53)27(7)38(52)24(4)17-16-18-25(5)45(57)47-31/h16-19,21-22,24,26-28,32,38-39,42,52-55H,13-15,20,23H2,1-12H3,(H,47,57)/b17-16+,21-19+,25-18+

InChI Key

OPFFQPAPHBUEBG-YNMBUWOKSA-N

Isomeric SMILES

CCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(CC)CC

Canonical SMILES

CCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(CC)CC

Origin of Product

United States

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